2-ベンゾイル安息香酸アミド

概要

説明

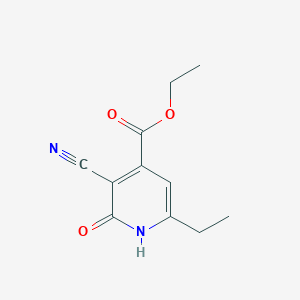

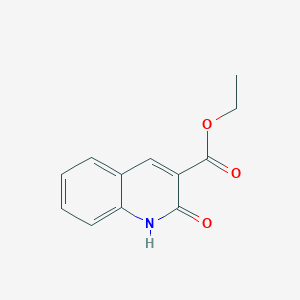

2-Benzoylbenzamide, also known as benzoylbenzamide, is an organic compound with the molecular formula C14H10N2O2. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is commonly used in organic synthesis and as a reagent in various scientific research applications.

科学的研究の応用

多形研究

2-ベンゾイル安息香酸アミドは、多形性の研究に使用されてきました。多形性とは、同一の化合物が、固体の形態において2つ以上の繰り返しのパターンで組織化されることです . 異なる溶媒での再結晶化試験の後、2-ベンゾイル安息香酸アミドの2つの新しい多形の結晶構造が得られました . この研究は、固体の結晶形を変えることで、原子間の相互作用が異なる新しい単位胞が生成されるため重要です。そのため、各多形の物理的および化学的特性は互いに異なります .

熱的特性評価

この化合物は、単結晶および粉末X線回折を用いて、可変温度で分析されました . これは、製造中の結晶構造の変化を防ぐために、非周囲温度および圧力の条件下での化合物の多形性を理解する上で非常に重要です .

製薬研究

2-ベンザミド-N-ベンゾイル安息香酸アミドなどのアントラニルアミド誘導体は、鎮痛薬、解熱薬、抗炎症薬、抗菌薬、抗血管新生薬、抗凝固薬として使用されます . 2-ベンザミド-N-ベンゾイル安息香酸アミドの構造は、UV-Vis分光光度計、FT-IR、および1H-NMRによって確認されました .

合成と特性評価

2-ベンザミド-N-ベンゾイル安息香酸アミドは、シュッテ・バウマン反応により、アントラニルアミドをベンゾイルクロリドでアシル化して得られました . 2-ベンザミド-N-ベンゾイル安息香酸アミドの構造は、薄層クロマトグラフィー(TLC)と融点範囲試験によって精製されました .

作用機序

Target of Action

Benzamide derivatives, which include 2-benzoylbenzamide, have been found to exhibit various biological activities . For instance, some benzamide derivatives have shown anticancer activities, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .

Mode of Action

It is known that the structure and substitution pattern of benzamide derivatives can influence their biological activity . For example, the linker group and substitutions at N-1, C-2, C-5, and C-6 positions have been found to contribute to the anticancer activity of certain benzimidazole derivatives

Biochemical Pathways

For instance, benzamide derivatives with anticancer activity may affect pathways related to cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

For instance, 2-Benzoylbenzamide has a molecular weight of 225.249 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the biological activities associated with benzamide derivatives, it is possible that 2-benzoylbenzamide could have effects such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Safety and Hazards

将来の方向性

The polymorphism of 2-Benzoylbenzamide has been studied, and the discovery of new polymorphs suggests potential future directions in the study of this compound . Additionally, the synthesis of benzamides, including 2-Benzoylbenzamide, for potential therapeutic applications is an area of ongoing research.

生化学分析

Cellular Effects

It is known that anthranilamide derivatives, which are structurally similar to 2-Benzoylbenzamide, have been used for analgesic, antipyretic, anti-inflammatory, antimicrobial, antiangiogenic, and anticoagulant activity .

Molecular Mechanism

It is known that the benzoin amidation is carried out by electrochemically generated superoxide anion, in the presence of an aliphatic primary or secondary amine . This suggests that 2-Benzoylbenzamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound was obtained via the Schotten-Baumann reaction via the acylation of anthranilamide with benzoyl chloride .

Dosage Effects in Animal Models

Specific studies investigating the dosage effects of 2-Benzoylbenzamide in animal models are currently lacking .

Metabolic Pathways

The metabolic pathways that 2-Benzoylbenzamide is involved in, including any enzymes or cofactors that it interacts with, are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .

特性

IUPAC Name |

2-benzoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVBZJXNXCEFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324936 | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-78-9 | |

| Record name | NSC408017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: 2-Benzoylbenzamide derivatives exhibit a fascinating phenomenon called ring-chain tautomerism. What are the main tautomeric forms observed, and which one is predominant?

A1: 2-Benzoylbenzamide derivatives exist in equilibrium between two main tautomeric forms: the cyclic hydroxylactam (or aminolactone) and the open-chain acylamide (or iminocarboxylic acid) []. The research suggests that the cyclic tautomer (hydroxylactam or aminolactone) is predominant in most cases. The equilibrium between these forms is influenced by factors like the substituents on the nitrogen atom, solvent, and temperature.

Q2: How does the structure of 2-Benzoylbenzamide derivatives influence the tautomeric equilibrium constant (K)?

A2: Studies show that the equilibrium constant (K) for aminolactone–iminocarboxylic acid tautomerization in 2-Benzoylbenzamide derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents. This effect follows similar trends observed in the corresponding hydroxylactone–acylcarboxylic acid tautomeric systems []. For example, electron-withdrawing groups on the nitrogen atom tend to stabilize the open-chain tautomer, thus increasing the K value.

Q3: Can you elaborate on the solid-state photoreactivity of N,N-Disubstituted 2-Benzoylbenzamides?

A3: N,N-Disubstituted 2-Benzoylbenzamides have demonstrated the ability to undergo absolute asymmetric phthalide synthesis upon exposure to light in the solid state [, ]. This reaction is believed to proceed through a radical pair intermediate, highlighting the unique photochemical behavior of these compounds.

Q4: What insights do crystallographic studies provide about the structural features of 2-Benzoylbenzamide derivatives?

A4: X-ray crystallography studies reveal valuable information about the bond lengths and conformations adopted by 2-Benzoylbenzamide derivatives in their solid state []. For instance, analyses of various derivatives, including chlorides, amides, esters, and anhydrides, have unveiled trends in bond distances within the isobenzofuran ring system. These variations in bond lengths correlate with the basicity of the attached groups, offering valuable insights into the electronic distribution within these molecules.

Q5: What analytical techniques are commonly employed to study 2-Benzoylbenzamide and its derivatives?

A5: Researchers utilize a combination of techniques to characterize 2-Benzoylbenzamide derivatives. These include:

- IR Spectroscopy: To identify functional groups and study tautomeric equilibria [].

- 1H NMR Spectroscopy: To determine the structure and analyze tautomeric ratios [].

- Mass Spectrometry: To study fragmentation patterns and confirm molecular weight [].

- X-ray Crystallography: To determine the solid-state structure and analyze bond lengths [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)